2-(Thiophen-2-yl)quinazolin-4(3H)-one belongs to a class of heterocyclic compounds characterized by a quinazolinone core structure with a thiophene ring substituent at the 2-position. Quinazolinones are a significant class of nitrogen-containing heterocycles that exhibit a diverse range of biological activities. [] The presence of both quinazolinone and thiophene moieties within the same molecule enhances its potential for various scientific research applications, particularly in the development of new bioactive agents.
2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This compound features a thiophene ring and a dihydroquinazolinone structure, making it of interest in medicinal chemistry due to its potential pharmacological properties. Quinazolinones are recognized for their roles in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities.
The compound is classified as a dihydroquinazolinone, specifically a derivative of quinazolin-4-one. It can be synthesized from anthranilic acid and various aldehydes through condensation reactions. The presence of the thiophene moiety contributes to its unique chemical properties and enhances its biological activity.
The synthesis of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one can be achieved through several methods:
The molecular formula of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one is C₁₁H₈N₂OS. The structure consists of:
Spectroscopic data confirm its structure:
The chemical reactivity of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one can be explored through various reactions:
The mechanism by which 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one exerts its biological effects is not fully elucidated but is believed to involve several pathways:
The physical properties of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one include:
Chemical properties include:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) have provided insights into its molecular environment:
The compound has potential applications in various fields:
2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one (systematic name: 2-(thiophen-2-yl)-1,4-dihydroquinazolin-4-one) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₈N₂OS (molecular weight: 228.27 g/mol). Its core structure consists of a fused bicyclic system: a benzene ring fused to a six-membered dihydroquinazolinone ring, with a thiophene moiety attached at the C2 position. The compound exists in tautomeric equilibrium between the 3,4-dihydro form (lactam) and the enol form, though the dihydroquinazolinone tautomer predominates in solid state [4] [6].
Key Structural Features:
Nomenclature and Identifiers:
Property | Value |
---|---|
CAS Registry Number | 26059-85-8 |
IUPAC Name | 2-(thiophen-2-yl)-1,4-dihydroquinazolin-4-one |
SMILES | C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CS3 |
InChI Key | SVVNZCGMBNAQFW-UHFFFAOYSA-N |
Synonyms | 2-(2-Thienyl)quinazolin-4(3H)-one; 2-Thiophen-2-yl-3,4-dihydro-1H-quinazolin-4-one [4] [6] [7]. |
Synthetic Routes:The compound is typically synthesized via cyclocondensation of 2-aminobenzamide with 2-thiophenecarbaldehyde. Modern methods include:
Table 1: Synthesis Methods for 2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Photochemical | Visible light, solvent-free | 75–92 | Green chemistry, no catalyst |
Microwave-assisted | SnCl₂ (1%), 100°C, 20 min | 85–99 | High efficiency, scalability |
Acid-catalyzed reflux | HCl/ethanol, 12 h | 60–75 | Low-cost reagents |
Quinazolinones represent a privileged scaffold in drug discovery due to their structural versatility and broad bioactivity. Early medicinal applications focused on antihypertensive (e.g., fenquizone) and diuretic agents. Advances in the 2000s highlighted their potential as tubulin polymerization inhibitors and cytotoxic agents [2] [8].
Key Pharmacological Milestones:
Structure-Activity Relationship (SAR) Insights:
Table 2: Cytotoxic Activity of Select Quinazolinone Derivatives
Compound | Substituent | GI₅₀ (μM) | Cell Lines |
---|---|---|---|
39 | 2-(Naphthalen-1-yl) | <0.05 | HT29, U87, A2780 |
64 | 2-(2-Methoxystyryl) | 0.28 | MCF-7, H460 |
2-Thiophen-2-yl | Thiophene | 2.9* | MCF-7* |
*Data for thiophene derivative from initial screening at 25 μM [2].
Thiophene is a sulfur-containing heterocycle ranked among the top FDA-approved pharmacophores (7 drugs approved: 2013–2023). Its incorporation into quinazolinones enhances bioactivity through:
Biological Implications:
Table 3: Impact of Thiophene on Quinazolinone Properties
Property | Phenyl Substituent | Thiophene Substituent | Effect |
---|---|---|---|
logP | ~3.0 | 2.65 | Improved solubility |
Tubulin Binding | Moderate (GI₅₀ >1 μM) | Enhanced (GI₅₀: 2.9 μM) | Superior steric fit |
Fluorescence | Weak emission | Strong solvatochromism | Biosensor applications |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0